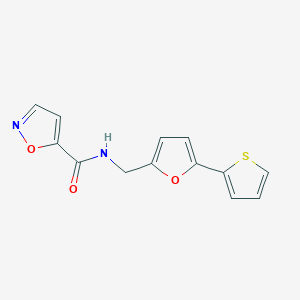
N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several different functional groups, including a furan ring, a thiophene ring, an isoxazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan and thiophene derivatives are often synthesized from carboxylic acid hydrazides . The synthesis of similar compounds often involves reactions with various amines and formaldehyde .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered rings with oxygen and sulfur atoms, respectively . The isoxazole ring is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase the compound’s stability and rigidity .Scientific Research Applications
Fungicidal Activity
Research has shown that derivatives of aromatic heterocyclic carboxamides, including compounds with furan and thiophene moieties, have been synthesized and tested for their fungicidal activity. Notably, derivatives with specific substitutions on the thiophene and furan rings demonstrated high activity against gray mold, showcasing the potential of such compounds in agricultural applications (Banba, Yoshikawa, & Katsuta, 2013).
Antiprotozoal Activities
Isoxazole derivatives, including those related to the structure of interest, have shown significant antitrypanosomal and antimalarial activities. Specific analogues were found to exhibit potent IC50 values against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their use in treating diseases caused by these pathogens (Patrick et al., 2007).
Synthesis Methodologies
Studies have also focused on the synthesis and reactivity of compounds containing furan-2-yl and thiophene moieties, providing valuable insights into the chemical properties and potential applications of these heterocycles in designing new molecules with desired biological activities (Aleksandrov & El’chaninov, 2017).
Antimicrobial Properties
Further research into thiazole-based heterocyclic amides, related to the compound , has demonstrated good antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria as well as fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Cakmak et al., 2022).
Mechanism of Action
Target of action
The compound contains structural elements of furan, thiophene, and isoxazole, which are common in many biologically active compounds . These structures can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of action
The mode of action of a compound depends on its structure and the biological target it interacts with. Furan, thiophene, and isoxazole derivatives have been shown to interact with a variety of targets, leading to different biological effects .
Biochemical pathways
Without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(11-5-6-15-18-11)14-8-9-3-4-10(17-9)12-2-1-7-19-12/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXPXRCBSLJYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

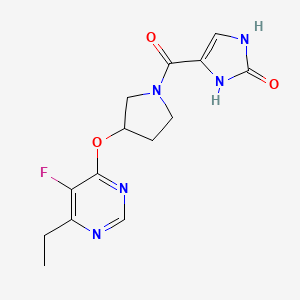
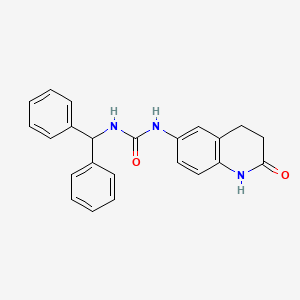
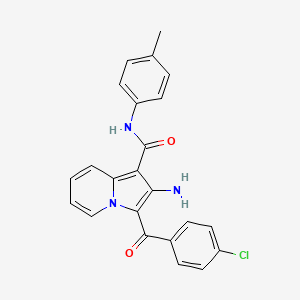

amine hydrochloride](/img/structure/B2702137.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2702139.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)
![6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2702142.png)
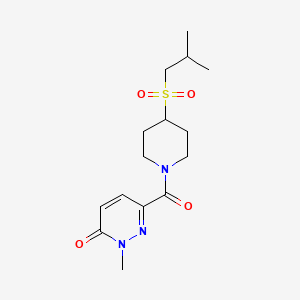
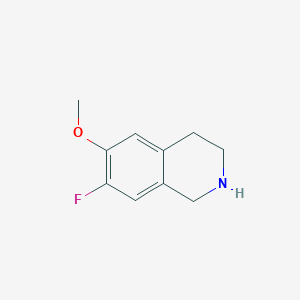
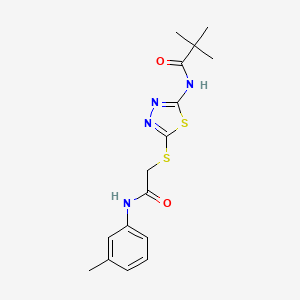
![Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate](/img/structure/B2702150.png)
![N-[2-[4-Methoxy-3-(2-oxopiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2702153.png)